2-(1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-propylacetamide
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Overview
Description
2-[2-(4-methylphenyl)-1,1-dioxido-3-oxo-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl]-N-propylacetamide is a complex organic compound belonging to the class of benzothiadiazine derivatives This compound is characterized by its unique structure, which includes a benzothiadiazine ring system substituted with a 4-methylphenyl group and a propylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methylphenyl)-1,1-dioxido-3-oxo-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl]-N-propylacetamide involves several key steps:
Formation of the Benzothiadiazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiadiazine ring. This can be achieved through the reaction of 4-methylbenzenesulfonamide with chloroacetic acid under basic conditions.
Introduction of the Propylacetamide Moiety: The propylacetamide group is introduced through a nucleophilic substitution reaction. This involves the reaction of the benzothiadiazine intermediate with N-propylacetamide in the presence of a suitable base such as sodium hydride.
Oxidation: The final step involves the oxidation of the intermediate compound to introduce the dioxido group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the benzothiadiazine intermediate and N-propylacetamide.
Optimization of Reaction Conditions: Optimization of reaction conditions to ensure high yield and purity of the final product.
Purification: Purification of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methylphenyl)-1,1-dioxido-3-oxo-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl]-N-propylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the benzothiadiazine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-methylphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[2-(4-methylphenyl)-1,1-dioxido-3-oxo-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl]-N-propylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylphenyl)-1,2,4-benzothiadiazine-3,4-dione: Similar structure but lacks the propylacetamide moiety.
N-propyl-2-(4-methylphenyl)-1,2,4-benzothiadiazine-3,4-dione: Similar structure but with different substituents.
Uniqueness
2-[2-(4-methylphenyl)-1,1-dioxido-3-oxo-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl]-N-propylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H21N3O4S |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
2-[2-(4-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]-N-propylacetamide |
InChI |
InChI=1S/C19H21N3O4S/c1-3-12-20-18(23)13-21-16-6-4-5-7-17(16)27(25,26)22(19(21)24)15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,20,23) |
InChI Key |
WTMBTSVPOZGXHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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